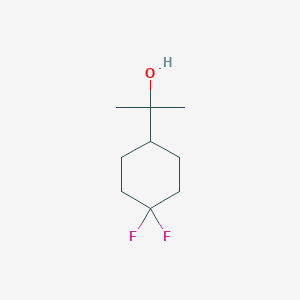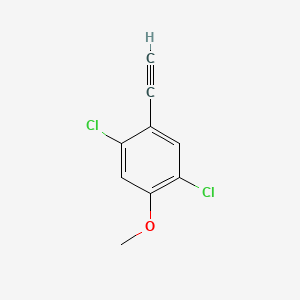
1,4-Dichloro-2-ethynyl-5-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, featuring two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-ethynyl-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Starting with a methoxybenzene derivative, chlorine atoms are introduced to the benzene ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-ethynyl-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethynyl group can be oxidized to form different functional groups, while reduction reactions can modify the benzene ring or the ethynyl group.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carbonyl-containing compounds.
科学的研究の応用
1,4-Dichloro-2-ethynyl-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,4-Dichloro-2-ethynyl-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group. These substituents affect the electron density of the benzene ring, making it more or less reactive towards different reagents.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-methoxybenzene: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
1,4-Dichloro-2-ethynylbenzene: Lacks the methoxy group, which affects its electron density and reactivity.
1,4-Dichloro-5-methoxybenzene: The position of the methoxy group is different, leading to variations in reactivity and applications.
Uniqueness
1,4-Dichloro-2-ethynyl-5-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H6Cl2O |
|---|---|
分子量 |
201.05 g/mol |
IUPAC名 |
1,4-dichloro-2-ethynyl-5-methoxybenzene |
InChI |
InChI=1S/C9H6Cl2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h1,4-5H,2H3 |
InChIキー |
YUBKJPLKUNWLCA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)Cl)C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
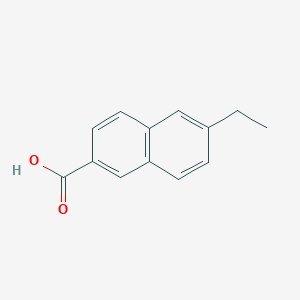
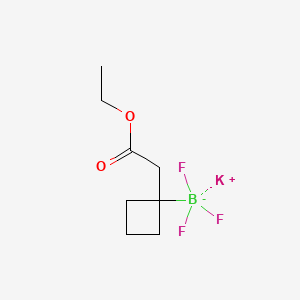
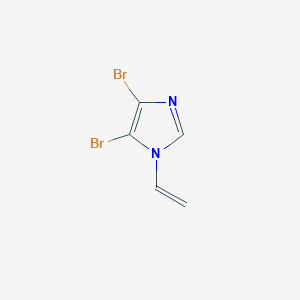

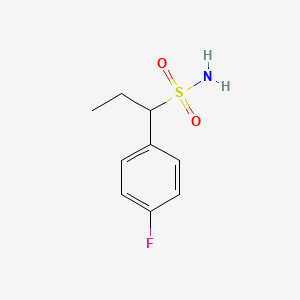
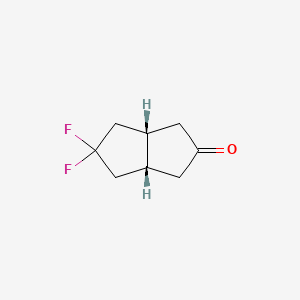
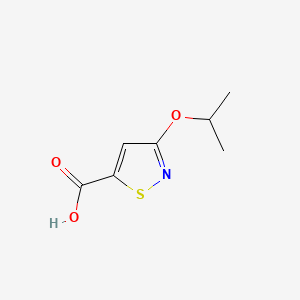
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)

